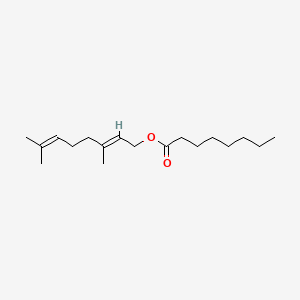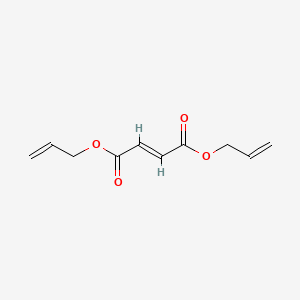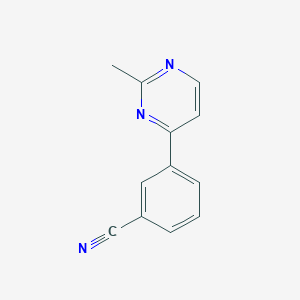
Geranyl caprylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranyl caprylate is an ester compound formed from geraniol and octanoic acid. It is a member of the geranyl esters family, which are known for their pleasant floral and fruity aromas. This compound is commonly used in the fragrance and flavor industries due to its appealing scent and taste. It is also found in various essential oils and has been studied for its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Geranyl caprylate can be synthesized through the esterification of geraniol with octanoic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid or a lipase enzyme, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
Industrial Production Methods: In industrial settings, the production of geranyl octanoate often employs enzymatic catalysis due to its eco-friendly nature and high efficiency. One common method involves the use of Lipozyme 435, a lipase enzyme, in a solvent-free system. The reaction conditions are optimized to achieve high conversion rates, typically around 98%, with the use of molecular sieves to capture any co-produced methanol .
Analyse Chemischer Reaktionen
Types of Reactions: Geranyl caprylate primarily undergoes hydrolysis, transesterification, and oxidation reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking down of geranyl octanoate into geraniol and octanoic acid in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a catalyst such as Lipozyme 435.
Oxidation: this compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: Geraniol and octanoic acid.
Transesterification: New esters formed from the exchange of the ester group.
Oxidation: Oxidized derivatives of geranyl octanoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in the study of esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial and insect pheromone activities.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma and taste.
Wirkmechanismus
Geranyl caprylate can be compared with other geranyl esters such as geranyl butyrate, geranyl hexanoate, and geranyl acetoacetate. These compounds share similar chemical structures but differ in their ester groups, leading to variations in their physical and chemical properties. This compound is unique due to its specific ester group, which imparts distinct aroma and biological activities .
Vergleich Mit ähnlichen Verbindungen
- Geranyl butyrate
- Geranyl hexanoate
- Geranyl acetoacetate
Geranyl caprylate stands out for its high conversion efficiency in enzymatic synthesis and its potential neuroprotective properties, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
51532-26-4 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] octanoate |
InChI |
InChI=1S/C18H32O2/c1-5-6-7-8-9-13-18(19)20-15-14-17(4)12-10-11-16(2)3/h11,14H,5-10,12-13,15H2,1-4H3/b17-14+ |
InChI-Schlüssel |
YYBMOGCOPQVSLQ-SAPNQHFASA-N |
SMILES |
CCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
Isomerische SMILES |
CCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C |
Kanonische SMILES |
CCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
| 51532-26-4 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)







![2,3-bis[[(Z)-9,10-ditritiooctadec-9-enoyl]oxy]propyl (Z)-9,10-ditritiooctadec-9-enoate](/img/structure/B1609224.png)


![2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid](/img/structure/B1609230.png)

